N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride is a benzothiazole-derived small molecule characterized by a bromo-substituted benzothiazole core, a dimethylaminoethyl side chain, and a pyrrolidine-sulfonyl benzamide moiety. The pyrrolidine-sulfonyl group may influence solubility and target affinity due to its cyclic tertiary amine structure .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O3S2.ClH/c1-25(2)13-14-27(22-24-19-10-7-17(23)15-20(19)31-22)21(28)16-5-8-18(9-6-16)32(29,30)26-11-3-4-12-26;/h5-10,15H,3-4,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMPDJAWLASBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core with a bromine substituent, a dimethylaminoethyl side chain, and a pyrrolidine sulfonamide moiety. Its molecular formula is with a molecular weight of 446.8 g/mol. The structural complexity allows for diverse interactions within biological systems, enhancing its potential as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.8 g/mol |
| CAS Number | 1216961-45-3 |
| Solubility | Soluble in DMSO |
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In studies involving disk diffusion methods against various microorganisms such as Staphylococcus aureus and Candida albicans, derivatives similar to this compound displayed notable inhibitory effects, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Activity
The compound's structural features suggest possible inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. Preliminary in vitro studies have shown moderate to strong inhibitory activity against COX-II with IC50 values ranging from 0.52 to 22.25 μM . This activity positions it as a candidate for further development in treating inflammatory diseases.
Anticancer Potential
The anticancer activity of benzothiazole derivatives has been widely documented. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, including Mia PaCa-2 and PANC-1 . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation or cancer progression.
- Receptor Modulation : It may interact with cellular receptors to alter downstream signaling pathways.
Further research using molecular docking studies could provide insights into the specific targets and binding affinities of this compound.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzothiazole derivatives, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated an MIC (Minimum Inhibitory Concentration) of 15.62 µg/mL, demonstrating significant antibacterial activity .
Case Study 2: Anti-inflammatory Effects
A comparative study on COX inhibition reported that this compound exhibited selective inhibition against COX-II compared to standard anti-inflammatory drugs like Celecoxib. The selectivity index (S.I.) was calculated to be approximately 10.73, indicating its potential as a safer alternative for treating inflammatory conditions without the common side effects associated with non-selective COX inhibitors .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Anticancer Properties : Research indicates that compounds containing benzothiazole moieties can inhibit tumor growth. The unique structure of this compound may enhance its interaction with specific biological targets involved in cancer progression .
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial effects against various pathogens. Its sulfonamide group may contribute to this activity by interfering with bacterial folate synthesis.
- Neuroprotective Effects : The dimethylaminoethyl group is known to enhance the lipophilicity of compounds, potentially allowing better penetration through the blood-brain barrier, which is crucial for neuroprotective agents .
Synthetic Methodologies
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride typically involves several key steps:
- Formation of Benzothiazole Ring : Starting from 2-aminothiophenol and a brominated aromatic aldehyde under acidic conditions.
- Alkylation with Dimethylaminoethyl Group : This step involves reacting the benzothiazole intermediate with a suitable alkylating agent.
- Sulfamoyl Benzamide Moiety Attachment : The intermediate is reacted with sulfamoyl chloride in the presence of a base.
- Hydrochloride Salt Formation : The final product is converted to its hydrochloride salt using hydrochloric acid .
Case Studies
Several case studies have documented the efficacy and applications of this compound:
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated dose-dependent inhibition of cell proliferation, highlighting the potential for further development as an anticancer drug.
- Antimicrobial Efficacy Tests : Laboratory tests indicated effective inhibition of bacterial growth at low concentrations, suggesting a promising avenue for antibiotic development.
- Neuroprotection in Animal Models : Animal studies showed reduced neurodegeneration markers when treated with this compound, indicating its potential role in treating neurodegenerative diseases .
Comparison with Similar Compounds
Benzothiazole Ring Modifications
- Its electronegativity (2.96) is lower than fluorine (3.98), reducing electron-withdrawing effects .
- 6-Fluoro : Fluorine’s small size (1.47 Å) minimizes steric hindrance, favoring entropic binding. Its strong electron-withdrawing nature may alter the benzothiazole’s electronic density, affecting π-π stacking.
- 6-Ethoxy : The ethoxy group increases lipophilicity (logP ~2–3) and may reduce solubility in aqueous media. Its bulkiness could limit access to sterically constrained targets.
- 6-Methyl : Methyl enhances lipophilicity without significantly increasing steric hindrance, balancing membrane permeability and target engagement.
Sulfonyl Group Variations
- Pyrrolidine-1-sulfonyl (Target Compound and ) : The five-membered pyrrolidine ring offers moderate conformational flexibility and basicity (pKa ~11), enhancing water solubility via protonation at physiological pH.
- Ethylsulfonyl : A linear alkyl chain provides minimal steric hindrance but lower solubility due to reduced hydrogen-bonding capacity.
Pharmacological Implications
- Target Affinity : Bromine’s bulk in the target compound may improve binding to deep hydrophobic pockets (e.g., kinase ATP-binding sites) compared to smaller substituents like fluorine or methyl.
- Solubility and Bioavailability : The pyrrolidine-sulfonyl group likely enhances aqueous solubility over ethylsulfonyl analogs, favoring oral bioavailability .
- Metabolic Stability : Ethoxy and methylpiperidine groups in may confer resistance to cytochrome P450 oxidation, whereas bromine in the target compound could increase susceptibility to debromination pathways.
Preparation Methods
Alkylation Method
Reagents :
-
6-Bromo-1,3-benzothiazol-2-amine (1 equiv)
-
2-Chloro-N,N-dimethylethylamine hydrochloride (1.2 equiv)
-
Potassium carbonate (2 equiv, base)
-
DMF (solvent)
Procedure :
-
The benzothiazol-2-amine is suspended in DMF with K₂CO₃.
-
2-Chloro-N,N-dimethylethylamine hydrochloride is added, and the mixture is heated to 80°C for 12 hours.
-
The product is extracted with ethyl acetate, washed with water, and purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Yield : ~70–75%.
Mannich Reaction Alternative
Reagents :
-
6-Bromo-1,3-benzothiazol-2-amine (1 equiv)
-
Formaldehyde (2 equiv)
-
Dimethylamine hydrochloride (1.5 equiv)
Procedure :
-
The amine is reacted with formaldehyde and dimethylamine hydrochloride in ethanol at 60°C for 8 hours.
-
The mixture is concentrated, and the residue is recrystallized from ethanol.
Yield : ~65–70%.
Synthesis of 4-(Pyrrolidine-1-sulfonyl)benzoyl Chloride
The sulfonamide-containing benzoyl chloride is prepared in two stages:
Sulfonylation of 4-Aminobenzoic Acid
Reagents :
-
4-Aminobenzoic acid (1 equiv)
-
Pyrrolidine (1.2 equiv)
-
Chlorosulfonic acid (2 equiv)
Procedure :
-
4-Aminobenzoic acid is treated with chlorosulfonic acid at 0°C to form the sulfonyl chloride intermediate.
-
The intermediate is reacted with pyrrolidine in dichloromethane with triethylamine (base) at room temperature.
-
The product, 4-(pyrrolidine-1-sulfonyl)benzoic acid , is isolated via filtration (yield: 85–90%).
Conversion to Acid Chloride
Reagents :
-
4-(Pyrrolidine-1-sulfonyl)benzoic acid (1 equiv)
-
Thionyl chloride (3 equiv)
Procedure :
-
The benzoic acid is refluxed with thionyl chloride for 4 hours.
-
Excess thionyl chloride is removed under vacuum to yield the acyl chloride (yield: 95%).
Amide Coupling and Salt Formation
Amide Bond Formation
Reagents :
-
N-(6-Bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]amine (1 equiv)
-
4-(Pyrrolidine-1-sulfonyl)benzoyl chloride (1.1 equiv)
-
Triethylamine (2 equiv)
-
Dichloromethane (solvent)
Procedure :
-
The amine is dissolved in dichloromethane with triethylamine.
-
The acyl chloride is added dropwise at 0°C, and the mixture is stirred for 6 hours.
-
The organic layer is washed with water, dried (Na₂SO₄), and concentrated.
-
Purification via column chromatography (hexane:ethyl acetate 3:1) yields the free base (yield: 75–80%).
Hydrochloride Salt Formation
Reagents :
-
Free base (1 equiv)
-
Hydrochloric acid (1.1 equiv, 1M in diethyl ether)
Procedure :
-
The free base is dissolved in ethanol.
-
HCl (1M in ether) is added dropwise, and the mixture is stirred for 1 hour.
-
The precipitate is filtered, washed with cold ethanol, and dried under vacuum (yield: 90–95%).
Analytical Data and Optimization
Table 1: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzothiazole synthesis | NH₄SCN, Br₂, glacial acetic acid | 95 | >98% |
| Alkylation | 2-Chloro-N,N-dimethylethylamine, K₂CO₃ | 75 | >95% |
| Sulfonylation | Chlorosulfonic acid, pyrrolidine | 85 | >97% |
| Amide coupling | Triethylamine, CH₂Cl₂ | 80 | >96% |
| Salt formation | HCl in ether | 95 | >99% |
Table 2: Spectroscopic Characterization
| Compound | IR (cm⁻¹) | ¹H NMR (δ, DMSO-d₆) |
|---|---|---|
| 6-Bromo-1,3-benzothiazol-2-amine | 3573 (NH₂), 1663 (C=N) | 6.24–6.53 (m, 3H), 3.5–4.0 (s, 2H) |
| Final hydrochloride salt | 1685 (C=O), 1340 (S=O) | 7.82–8.15 (m, 4H), 3.2–3.6 (m, 8H), 2.4 (s, 6H) |
Challenges and Mitigation Strategies
-
Low Amidation Yield : Secondary amines exhibit reduced nucleophilicity. Using coupling agents like HATU or EDCl improves yields.
-
Sulfonamide Hydrolysis : Avoid aqueous workup at extreme pH. Use mild bases (e.g., NaHCO₃) during sulfonylation.
-
Salt Hygroscopicity : Store the hydrochloride under inert atmosphere to prevent moisture absorption .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthetic optimization requires careful selection of reaction conditions, solvents, and catalysts. For benzothiazole derivatives, a common approach involves coupling halogenated benzothiazoles with substituted amines or sulfonamides under basic conditions. For example, pyridine is often used as a solvent and acid scavenger for amide bond formation . Reaction monitoring via TLC and purification through recrystallization (e.g., methanol) ensures high yields and purity. Adjusting stoichiometric ratios of reagents like 5-chlorothiazol-2-amine and acyl chlorides can minimize side reactions .
Q. How can researchers validate the structural integrity of the synthesized compound?
Combined spectroscopic and crystallographic methods are essential. Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) confirms functional groups and connectivity, while X-ray crystallography resolves intermolecular interactions like hydrogen bonds (e.g., N–H⋯N and C–H⋯F/O bonds) that stabilize the crystal lattice . Elemental analysis (C, H, N, S) verifies purity, with deviations >0.3% indicating impurities .
Q. What purification strategies are effective for this compound?
Recrystallization from polar aprotic solvents (e.g., methanol) is widely used. Chromatographic methods, such as silica gel column chromatography with ethyl acetate/hexane gradients, separate byproducts. For hydrochloride salts, pH-controlled precipitation (using HCl/NaHCO₃) enhances purity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking studies (e.g., with PFOR enzyme) identify binding motifs, such as the amide anion’s role in inhibiting metabolic enzymes in anaerobic organisms . Substituent effects (e.g., bromo groups for steric bulk, pyrrolidine sulfonyl for solubility) are modeled to optimize pharmacokinetics .
Q. What methodologies are suitable for assessing biological activity in vitro?
- Anticancer assays : MTT or SRB tests using cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. IC₅₀ values are compared to reference drugs like doxorubicin .
- Antimicrobial studies : Broth microdilution against Gram-positive/negative bacteria (MIC determination). Synergy with antibiotics (e.g., β-lactams) is tested via checkerboard assays .
- Enzyme inhibition : Fluorometric assays (e.g., for PFOR) measure NADH oxidation rates, with Ki values calculated from Lineweaver-Burk plots .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between calculated and experimental NMR shifts often arise from solvent effects or proton exchange. For example, aromatic protons in DMSO-d₆ may show downfield shifts due to hydrogen bonding. Cross-validation with IR (e.g., C=O stretching at ~1650 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion peaks) resolves ambiguities .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for optimizing reaction conditions?
Design of Experiments (DoE) using response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading). Central composite designs with ANOVA analysis quantify interactions between variables, reducing trial runs by 40–60% . For flow chemistry syntheses, real-time monitoring via inline IR or UV-vis improves reproducibility .
Q. How can researchers compare the compound’s efficacy with structurally similar analogs?
- SAR studies : Systematic variation of substituents (e.g., replacing bromo with chloro or methyl groups) evaluates effects on bioactivity. For example, trifluoromethyl groups enhance metabolic stability by reducing CYP450-mediated oxidation .
- Thermodynamic solubility : Shake-flask methods in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) quantify bioavailability differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
